6,7-Dihydro-5H-benzo annulen-2-amine hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The compound features a benzoannulene core, which is a bicyclic system that contributes to its biological activity. It is classified as a selective estrogen receptor degrader, targeting estrogen receptors in various biological pathways.
The compound is synthesized from readily available starting materials through several chemical reaction steps. It has been investigated for its effects on estrogen signaling pathways, particularly in the context of cancer treatment.
The synthesis typically involves multiple stages, starting with the cyclization of appropriate precursors. One common method includes the use of catalysts and specific solvents to facilitate the formation of the benzoannulene structure.
Technical Details:
In an industrial context, optimized reaction conditions are employed to maximize yield and purity. This may involve scaling up the synthesis while ensuring that quality control measures are in place to monitor the chemical properties of the final product.
The molecular structure of 6,7-dihydro-5H-benzo annulen-2-amine hydrochloride can be represented as follows:
This compound exhibits a bicyclic structure characterized by fused rings that contribute to its stability and reactivity.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular identity and purity.
6,7-Dihydro-5H-benzo annulen-2-amine hydrochloride can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. Reaction conditions vary based on desired outcomes but typically involve precise temperature control and solvent choice.
The reactions can lead to hydroxylated derivatives or substituted products depending on the reagents employed and reaction conditions applied.
6,7-Dihydro-5H-benzo annulen-2-amine hydrochloride acts primarily as a selective estrogen receptor degrader (SERD). It interacts with estrogen receptors, leading to their degradation and thereby inhibiting estrogen-mediated signaling pathways.
Research indicates that this compound significantly impacts cellular processes associated with estrogen signaling, particularly in cancer cells where estrogen receptors play a crucial role in tumor growth.
Scientific Uses
6,7-Dihydro-5H-benzo annulen-2-amine hydrochloride has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential role in advancing cancer therapies targeting estrogen receptors.
Annulenes, fully conjugated monocyclic hydrocarbons, have evolved from synthetic curiosities to privileged scaffolds in drug design. The exploration of benzo-fused annulenes gained significant traction in the late 20th century due to their unique electronic properties and structural rigidity. Early research focused on [8]annulene derivatives, but the inherent instability limited therapeutic applications. This prompted a shift toward partially saturated systems like 6,7-dihydro-5H-benzo[7]annulene, which offered improved synthetic accessibility and metabolic stability while retaining planar aromatic regions essential for target engagement. The benzo[7]annulene core specifically emerged as a versatile framework for modulating protein-protein interactions in oncology, particularly for targets requiring extended aromatic surface contacts [2] [6].
Fused polycyclic systems like the benzo[7]annulene scaffold provide distinct advantages in rational drug design:
The partial saturation (6,7-dihydro) of the benzo[7]annulene core balances planarity and flexibility, making it ideal for targeting nuclear receptors. Its significance is highlighted in estrogen receptor α (ERα)-positive breast cancer, where resistance to conventional anti-estrogens remains a clinical challenge. Derivatives like 6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride function as proteolysis-targeting chimeras (PROTACs), exploiting the ubiquitin-proteasome system to degrade ERα. This irreversible mechanism overcomes resistance seen with competitive antagonists like tamoxifen. Patent WO 2022/084298 A1 (2022) demonstrates this core’s dominance in next-generation selective estrogen receptor degraders (SERDs), with compounds achieving IC₅₀ values <100 nM in ERα degradation assays [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8